molecular formula C19H28N2O6 B8115174 TCO-PEG2-maleimide

TCO-PEG2-maleimide

Cat. No.: B8115174
M. Wt: 380.4 g/mol
InChI Key: AUPQOUYLZIFNML-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TCO-PEG2-maleimide is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It contains a trans-cyclooctene (TCO) group and a maleimide group, which are known for their ability to undergo specific “click” reactions with tetrazine groups or thiol groups. This compound is widely used in bioconjugation, molecular imaging, and cell-based diagnostics due to its high reactivity and specificity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TCO-PEG2-maleimide typically involves the conjugation of TCO and maleimide groups through a PEG linker. The process begins with the preparation of TCO and maleimide precursors, followed by their coupling via a PEG spacer. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of stable bonds between the functional groups .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated systems to ensure high purity and yield. The process is optimized to minimize impurities and achieve consistent quality. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to remove any residual reactants and by-products .

Chemical Reactions Analysis

Types of Reactions

TCO-PEG2-maleimide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

TCO-PEG2-maleimide has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.

    Biology: Employed in the labeling and tagging of biomolecules for imaging and diagnostic purposes.

    Medicine: Utilized in the development of targeted drug delivery systems and therapeutic agents.

    Industry: Applied in the production of advanced materials and nanotechnology .

Mechanism of Action

The mechanism of action of TCO-PEG2-maleimide involves its ability to undergo specific reactions with tetrazine and thiol groups. The TCO group participates in an inverse electron demand Diels-Alder reaction with tetrazine, while the maleimide group forms stable thioether linkages with thiol groups. These reactions enable the precise and efficient conjugation of biomolecules, facilitating their use in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TCO-PEG2-maleimide is unique due to its optimal PEG spacer length, which provides a balance between reactivity and solubility. This makes it highly effective for bioconjugation and other applications where precise and efficient reactions are required .

Properties

IUPAC Name

[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O6/c22-17-8-9-18(23)21(17)11-13-26-15-14-25-12-10-20-19(24)27-16-6-4-2-1-3-5-7-16/h1-2,8-9,16H,3-7,10-15H2,(H,20,24)/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPQOUYLZIFNML-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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